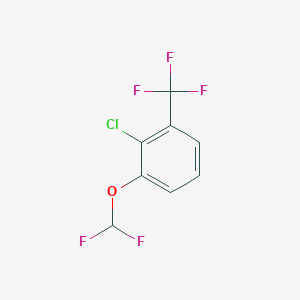

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRSAMBEQCULJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192841 | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417566-33-6 | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Multinuclear NMR Analysis of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, the precise structural elucidation of heavily fluorinated building blocks is a critical quality control checkpoint. 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene presents a unique analytical challenge due to the presence of two distinct fluorine-containing functional groups ( −OCF2H and −CF3 ) situated on a sterically congested 1,2,3-trisubstituted aromatic ring.

This whitepaper provides an in-depth, mechanistic breakdown of the expected 1H , 13C , and 19F Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By examining heteronuclear spin-spin coupling networks and the electronic causality behind chemical shift dispersion, this guide establishes a self-validating framework for spectral interpretation and experimental acquisition.

Structural and Mechanistic NMR Analysis

The molecule features a central benzene ring with substituents at the 1, 2, and 3 positions, leaving three adjacent aromatic protons at positions 4, 5, and 6. The electronic interplay between the strongly electron-withdrawing trifluoromethyl group, the inductive difluoromethoxy group, and the halogen atom dictates the resulting NMR signatures.

1H NMR Signatures: Causality and Splitting

The 1H NMR spectrum is defined by two distinct regions: the aliphatic −OCF2H proton and the aromatic AMX spin system.

-

The Difluoromethoxy Proton ( −OCF2H ): This proton is highly deshielded by the adjacent oxygen and two fluorine atoms. Mechanistically, the geminal coupling to the two equivalent 19F nuclei results in a massive coupling constant ( 2JHF≈72−75 Hz ). Consequently, this signal appears as a wide, unmistakable triplet centered between 6.40 and 6.80 ppm , a hallmark of1[1].

-

The Aromatic Protons (H4, H5, H6): The −CF3 group exerts a strong anisotropic deshielding effect on the ortho-position[2].

-

H4 (ortho to −CF3 ) is pushed furthest downfield (~7.60 - 7.80 ppm) and appears as a doublet of doublets due to ortho-coupling with H5 ( 3JHH≈8 Hz ) and meta-coupling with H6 ( 4JHH≈1.5 Hz ).

-

H6 (ortho to −OCF2H ) is similarly deshielded (~7.50 - 7.70 ppm) and appears as a doublet of doublets.

-

H5 (meta to both groups) resonates slightly upfield (~7.30 - 7.50 ppm) as a pseudo-triplet ( 3JHH≈8 Hz ).

-

19F NMR Signatures: Chemical Shift Dispersion

Fluorine-19 is highly sensitive to its local electronic environment, making it an ideal nucleus for confirming the integrity of the fluorinated motifs[3].

-

The −CF3 Group (3F): The three equivalent fluorines resonate as a sharp singlet in the highly shielded region of -61.0 to -63.0 ppm , which is consistent with4[4].

-

The −OCF2H Group (2F): The two equivalent fluorines are split by the geminal proton, appearing as a doublet at -81.0 to -85.0 ppm with a matching 2JHF coupling constant of ~74 Hz[1].

13C NMR Signatures: Heteronuclear Coupling

Standard 13C NMR spectra of this compound are complex due to extensive C−F spin-spin coupling[4].

-

Quaternary Fluorinated Carbons: The −CF3 carbon appears as a large quartet ( 1JCF≈270−275 Hz ) around 122-124 ppm. The −OCF2H carbon appears as a triplet ( 1JCF≈255−260 Hz ) around 115-117 ppm[1]. The difference in 1JCF magnitude is caused by the higher s-character in the C−F bonds of the −CF3 group.

-

Aromatic Carbons: The C3 carbon (attached to −CF3 ) will exhibit a two-bond coupling ( 2JCF≈30−35 Hz ), appearing as a quartet around 128-131 ppm[4].

Figure 1: Key heteronuclear spin-spin coupling networks in the target molecule.

Standardized Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. Failure to account for the long T1 relaxation times of fluorinated quaternary carbons will result in missing signals.

Step 1: Sample Preparation Dissolve 10-15 mg of the compound in 0.6 mL of CDCl3 . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard for 1H and 13C referencing (0.00 ppm). For 19F referencing, Trichlorofluoromethane ( CFCl3 ) at 0.00 ppm is the IUPAC standard.

Step 2: Probe Tuning & Matching Because the Larmor frequencies of 1H and 19F are extremely close (e.g., 400 MHz vs. 376 MHz), the NMR probe must be meticulously tuned on both channels to prevent cross-talk and ensure accurate pulse lengths.

Step 3: Shimming & Locking Lock the spectrometer to the deuterium signal of CDCl3 . Optimize the Z and Z2 shims until the 1H TMS signal exhibits a line width at half-height ( W1/2 ) of < 1.0 Hz.

Step 4: Pulse Sequence Execution

-

1H NMR: Standard 1D pulse sequence (e.g., zg30), 16 scans, relaxation delay ( D1 ) = 2 seconds.

-

19F NMR: Standard 1D pulse sequence, 16-32 scans, spectral width = 250 ppm to -250 ppm.

-

13C NMR (Critical): Due to the lack of attached protons, the T1 relaxation times for the −CF3 , C1, C2, and C3 carbons are exceptionally long. You must set the relaxation delay ( D1 ) to at least 5-10 seconds and acquire a minimum of 512 scans to achieve an acceptable signal-to-noise ratio.

Figure 2: Step-by-step experimental workflow for multinuclear NMR acquisition.

Quantitative Data Presentation

The following tables summarize the expected multinuclear NMR data for 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, providing a quick-reference guide for spectral validation.

Table 1: Predicted 1H NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Causality / Assignment |

| −OCF2H | 6.40 - 6.80 | Triplet (t) | 2JHF≈72−75 | Geminal coupling to two 19F nuclei. |

| H4 (Ar) | 7.60 - 7.80 | Doublet of doublets (dd) | 3JHH≈8.0 , 4JHH≈1.5 | Deshielded by ortho −CF3 group. |

| H6 (Ar) | 7.50 - 7.70 | Doublet of doublets (dd) | 3JHH≈8.0 , 4JHH≈1.5 | Deshielded by ortho −OCF2H group. |

| H5 (Ar) | 7.30 - 7.50 | Triplet (t) | 3JHH≈8.0 | Meta to both electron-withdrawing groups. |

Table 2: Predicted 19F NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Causality / Assignment |

| −CF3 | -61.0 to -63.0 | Singlet (s) | N/A | Highly shielded fluorine environment. |

| −OCF2H | -81.0 to -85.0 | Doublet (d) | 2JHF≈72−75 | Split by the geminal proton. |

Table 3: Predicted 13C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Causality / Assignment |

| C(−CF3) | 122.0 - 124.0 | Quartet (q) | 1JCF≈270−275 | Direct C-F coupling (3 fluorines). |

| C(−OCF2H) | 115.0 - 117.0 | Triplet (t) | 1JCF≈255−260 | Direct C-F coupling (2 fluorines). |

| C3 (Ar) | 128.0 - 131.0 | Quartet (q) | 2JCF≈30−35 | Two-bond coupling to −CF3 . |

| C1 (Ar) | 148.0 - 151.0 | Triplet (t) | 3JCF≈2−4 | Three-bond coupling to −OCF2H . |

References

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups . Bulletin of the Chemical Society of Japan (oup.com). Available at: 4

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species . dovepress.com. Available at: 3

-

Supporting Information: Mechanochemical difluoromethylations of ketones . Beilstein Journal of Organic Chemistry (beilstein-journals.org). Available at: 1

-

Structural Analysis and Development of Notum Fragment Screening Hits . ACS Publications (acs.org). Available at: 2

Sources

A Mechanistic Exploration of C-F Bond Activation in 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine-containing functional groups, such as the difluoromethoxy (-OCHF2) and trifluoromethyl (-CF3) moieties, is a cornerstone of modern medicinal chemistry. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, methods for the selective late-stage functionalization of these groups via carbon-fluorine (C-F) bond activation are of paramount importance. This technical guide provides an in-depth analysis of the potential mechanisms for C-F bond activation in 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, a molecule featuring multiple, distinct fluorinated groups on an electron-deficient aromatic scaffold. We explore the prevailing mechanistic paradigms, including single-electron transfer pathways for the -CF3 group and the unique reactivity of the -OCHF2 group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the principles of C-F activation for the synthesis of novel chemical entities.

Introduction

Organofluorine compounds are disproportionately represented in pharmaceuticals, agrochemicals, and advanced materials.[1] This is a direct result of the unique properties conferred by the fluorine atom, the most electronegative element. The carbon-fluorine bond is the strongest single bond to carbon, which imparts significant thermal and metabolic stability.[1] However, this same strength renders C-F bonds notoriously inert and challenging to cleave selectively.[2] The development of catalytic systems capable of activating these robust bonds under mild conditions has been a major focus of modern organic synthesis, as it unlocks pathways to transform readily available fluorinated feedstocks into higher-value, functionalized molecules.[3]

The subject of this guide, 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene , serves as an excellent case study for exploring the nuances of C-F bond activation. It possesses two distinct types of aliphatic C(sp³)-F bonds: those within a trifluoromethyl group and those in a difluoromethoxy group. The aromatic ring is heavily substituted with three electron-withdrawing groups (-Cl, -OCHF2, -CF3), which significantly lowers the electron density of the π-system and influences the reactivity of the attached fluorinated moieties. Understanding the plausible activation mechanisms for this specific molecule provides a framework for predicting and controlling reactivity in a wide range of complex fluorinated drug candidates.

Part I: Mechanistic Pathways for C(sp³)-F Bond Activation

The activation of C-F bonds in the -CF3 and -OCHF2 groups proceeds through fundamentally different mechanisms, dictated by their unique electronic and structural properties.

The Trifluoromethyl (-CF3) Group: A Single-Electron Transfer (SET) Paradigm

The trifluoromethyl group is generally unreactive towards traditional nucleophilic or oxidative pathways. However, its C-F bonds can be selectively activated through reductive pathways, most notably via single-electron transfer (SET).[4] This approach has been powerfully enabled by the advent of visible-light photoredox catalysis.[5][6]

The prevailing mechanism involves the reduction of the trifluoromethylarene to form a radical anion.[4][7] For the target molecule, the electron-deficient nature of the benzene ring makes it a prime candidate for this initial reduction. Once formed, the radical anion is unstable and rapidly undergoes fluoride ion elimination to generate a difluorobenzyl radical. This highly reactive intermediate can then be intercepted by a hydrogen atom source for hydrodefluorination or engage in C-C or C-heteroatom bond-forming reactions.[4]

The key steps are as follows:

-

Photoexcitation & Reduction: A photoredox catalyst (PC), upon absorbing visible light, reaches an excited state (PC*) with a highly reducing potential.

-

Single-Electron Transfer (SET): The excited catalyst (PC*) transfers a single electron to the trifluoromethylarene substrate, regenerating the ground-state catalyst (PC) and forming the substrate's radical anion.

-

Fluoride Elimination: The radical anion rapidly fragments, cleaving a C-F bond to release a fluoride ion (F⁻) and form a difluorobenzyl radical intermediate.

-

Radical Trapping: The difluorobenzyl radical is trapped to form the final product. For example, it can abstract a hydrogen atom from a donor (e.g., Hantzsch ester, silanes) to yield the difluoromethyl product.

The Difluoromethoxy (-OCHF2) Group: Competing Pathways

The difluoromethoxy group presents a more complex reactivity profile. While direct C-F bond activation is possible, the presence of a C-H bond offers an alternative and often more favorable reaction pathway.

The C-H bond in the -OCHF2 group is significantly polarized and weakened by the adjacent fluorine atoms and the oxygen atom, making it susceptible to hydrogen atom transfer (HAT) by a radical initiator.[8] This process generates an α,α-difluoro-α-alkoxy radical (-OCF2•), which can then participate in various radical coupling reactions. This pathway does not involve C-F bond cleavage but is a primary mode of functionalization for this group.

Under strongly basic conditions, deprotonation of the C-H bond can occur, followed by the elimination of a fluoride ion to generate difluorocarbene (:CF2), a highly reactive intermediate.[9] While this is a known reactivity pathway for difluoromethyl ethers, its efficiency can be substrate-dependent. The generated difluorocarbene can then react with nucleophiles or undergo cycloadditions with alkenes.

Part II: Comparative Reactivity and Selectivity

Achieving selective activation of one fluorinated group over another is a significant synthetic challenge. Several factors govern the likely outcome for 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene.

| Feature | Trifluoromethyl (-CF3) Group | Difluoromethoxy (-OCHF2) Group | Rationale & Implications |

| Primary Activation Mode | Single Electron Transfer (Reductive) | H-Atom Abstraction or Deprotonation | The most plausible pathway for C-F cleavage in this molecule is the reductive activation of the -CF3 group. The -OCHF2 group is more likely to react via its C-H bond. |

| C-F Bond Dissociation Energy (BDE) | ~115 kcal/mol (first C-F) | Generally slightly higher than in -CF3 | The C-F bonds in the -CF3 group are marginally weaker after the initial reduction event, as C-F BDE decreases upon successive defluorination.[4] |

| Redox Potential | Ring reduction is facilitated by the strong -I, -M effect of the -CF3 group. | The -OCHF2 group is also electron-withdrawing but generally less so than -CF3. | The cumulative electron-withdrawing nature of all three substituents makes the aromatic ring highly susceptible to reduction, favoring the SET mechanism for the -CF3 group. |

| C-H Bond Reactivity | N/A | Highly reactive C-H bond susceptible to radical abstraction or deprotonation. | This provides an orthogonal reactivity handle. Conditions that favor radical or basic pathways will likely target the -OCHF2 group without affecting the -CF3 group. |

| Steric Hindrance | Flanked by -Cl and the benzene ring. | Flanked by -Cl and the benzene ring. | Steric access to both groups is similarly hindered, suggesting that electronic factors will be the primary determinant of selectivity. |

Part III: Proposed Experimental Validation

To substantiate these mechanistic hypotheses, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to probe the reactivity of the target molecule.

Protocol 1: Probing SET-Mediated -CF3 Activation via Hydrodefluorination

This experiment aims to validate the reductive C-F activation of the trifluoromethyl group using a well-established photoredox catalysis system.

Objective: To achieve selective mono-hydrodefluorination of the -CF3 group to a -CF2H group.

Methodology:

-

Reactor Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene (0.1 mmol, 1.0 equiv.), the photocatalyst 4CzIPN (1 mol%), and Hantzsch ester (1.5 equiv.) as the hydrogen atom donor.

-

Solvent and Degassing: Add 1.0 mL of anhydrous, degassed acetonitrile (MeCN). Seal the vial with a screw cap and parafilm. Degas the reaction mixture by sparging with argon for 15 minutes.

-

Irradiation: Place the vial approximately 5 cm from a 40W blue LED lamp and begin vigorous stirring. Maintain the reaction temperature at 25 °C using a cooling fan.

-

Monitoring: After 12 hours, take an aliquot of the reaction mixture. Dilute with deuterated chloroform (CDCl3) and analyze by 19F NMR spectroscopy.

-

Analysis: The expected outcome is the appearance of a new signal corresponding to the -CF2H group and a decrease in the integral of the -CF3 signal. The -OCHF2 signal should remain largely unchanged. Product identity can be confirmed by GC-MS analysis.

Causality: The choice of 4CzIPN is based on its strong reducing potential in the excited state, which is sufficient to reduce electron-deficient arenes.[5] Hantzsch ester is a proven, mild hydrogen atom donor for trapping the generated difluorobenzyl radical.[10] Acetonitrile is a common polar solvent for photoredox reactions. The reaction is performed under an inert atmosphere to prevent quenching of the radical intermediates by oxygen.

Conclusion and Future Outlook

The C-F bond activation in 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is a nuanced process governed by the specific reaction conditions employed. The evidence from the broader chemical literature strongly suggests two distinct and orthogonal manifolds of reactivity:

-

Reductive Activation: Under single-electron transfer conditions, such as those employed in photoredox catalysis, selective activation of a C-F bond in the trifluoromethyl group is the most thermodynamically and kinetically favorable pathway. This generates a valuable difluorobenzyl radical intermediate, poised for further functionalization.

-

Non-C-F Activation: Under radical or basic conditions, the primary site of reactivity is expected to be the C-H bond of the difluoromethoxy group , leading to functionalization without C-F bond cleavage.

This mechanistic dichotomy is a powerful tool for synthetic chemists. It implies that by carefully selecting the reaction conditions, one can selectively functionalize either the -CF3 or the -OCHF2 group on the same molecule, enabling divergent synthesis of complex analogues from a common intermediate. Future work should focus on the experimental validation of these pathways and the application of these principles to the late-stage functionalization of complex, biologically active molecules, thereby accelerating the drug discovery process.

References

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). MDPI. [Link]

-

Solvent-Controllable C–F Bond Activation for Masked Formylation of α-Trifluoromethyl Alkenes via Organo-Photoredox Catalysis. (2023). ACS Publications. [Link]

-

C–F bond activation under transition-metal-free conditions. (2021). SCIENCE CHINA Chemistry. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). PMC. [Link]

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. [Link]

-

C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. (2010). Chemistry–A European Journal. [Link]

-

Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. (2022). ACS Publications. [Link]

-

C−F Bond Activation in Organic Synthesis. (2009). Chemical Reviews. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

-

Chlorodifluoromethyl aryl sulfones: new reagents for O- and N-difluoromethylation. (2011). Journal of Fluorine Chemistry. [Link]

-

Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (2023). RSC Publishing. [Link]

-

Review of recent advances in C–F bond activation of aliphatic fluorides. (2015). Beilstein Journal of Organic Chemistry. [Link]

-

Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (2020). PMC. [Link]

-

C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. (2022). Chinese Chemical Letters. [Link]

-

C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (2022). ScienceDirect. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]

- 4. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

Analysis of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene: A Guide to its Electronic and Steric Landscape

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is a highly substituted aromatic compound featuring a unique convergence of halogen and fluorinated ether functionalities. This guide provides a detailed analysis of the electronic and steric effects governed by the chloro, difluoromethoxy, and trifluoromethyl substituents. We dissect the individual contributions of each group to the overall reactivity of the benzene ring, culminating in a predictive model for its behavior in chemical reactions, particularly electrophilic aromatic substitution. The interplay between strong inductive electron withdrawal and subtle resonance effects creates a highly deactivated, electron-poor aromatic system. Furthermore, significant steric hindrance imposed by the adjacent bulky substituents dictates a distinct regioselectivity. This document serves as a technical resource for scientists leveraging this and structurally related scaffolds in medicinal chemistry and materials science, offering insights into rational synthetic planning and molecular design.

Introduction: Deconstructing a Complex Scaffold

The rational design of novel pharmaceuticals and advanced materials frequently relies on the precise tuning of a molecule's physicochemical properties. Aromatic scaffolds are central to this endeavor, and their functionalization allows for the modulation of characteristics like lipophilicity, metabolic stability, and target-binding affinity. 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene presents a compelling case study in polysubstituted aromatics, where three distinct groups collaborate to define the molecule's chemical personality.

-

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and act as a potent electron-withdrawing group.[1][2]

-

The difluoromethoxy (-OCHF2) group serves as a lipophilic bioisostere for hydroxyl or methoxy groups, offering improved metabolic resistance and unique hydrogen bonding capabilities.[3][4]

-

The chloro (-Cl) substituent modulates electronic properties and provides a potential vector for further synthetic transformations.

Understanding the synergistic and antagonistic interplay of these substituents is paramount for predicting reactivity and designing effective synthetic strategies. This guide will systematically evaluate the electronic and steric contributions of each group, providing a comprehensive framework for anticipating the molecule's behavior.

The Electronic Architecture: An Analysis of Substituent Effects

The reactivity of a benzene ring in electrophilic aromatic substitution (EAS) is fundamentally governed by the electron density of the π-system. Electron-donating groups (EDGs) activate the ring, accelerating the reaction, while electron-withdrawing groups (EWGs) deactivate it.[5][6] All three substituents on the target molecule are classified as electron-withdrawing, rendering the aromatic core significantly less reactive than benzene.

Individual Substituent Profiles

A quantitative understanding of each substituent's electronic influence is achieved through the analysis of their inductive and resonance effects.

-

The Trifluoromethyl (-CF3) Group: This is one of the most powerful EWGs used in organic chemistry.[7] The high electronegativity of the three fluorine atoms creates a strong, uniform inductive pull of electron density (-I effect) away from the aromatic ring. It has no electron-donating resonance capability. This profoundly deactivates the ring and directs incoming electrophiles to the meta position.[5][8]

-

The Chloro (-Cl) Group: Halogens present a classic case of competing electronic effects. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring overall.[9][10] However, its lone pair electrons can be donated into the ring via resonance (+R effect). While the inductive effect dominates, making chlorobenzene less reactive than benzene, the resonance donation enriches the electron density at the ortho and para positions, directing electrophilic attack to these sites.[11][12]

-

The Difluoromethoxy (-OCHF2) Group: This group's effect is more nuanced. The oxygen atom's lone pairs can donate into the ring via resonance (+R), similar to a standard methoxy group. However, the two attached fluorine atoms are strongly electron-withdrawing, creating a powerful inductive pull that is transmitted through the oxygen atom. The net result is that the -OCHF2 group is electron-withdrawing and deactivating. Its directing influence is less pronounced than classical activators or deactivators.

Table 1: Summary of Individual Substituent Electronic Properties

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -CF₃ | Strongly Withdrawing (-I) | None | Strongly Deactivating | meta |

| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | ortho, para |

| -OCHF₂ | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Weakly ortho, para |

The Integrated Electronic Landscape

The combination of three deactivating groups makes the benzene ring of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene exceptionally electron-poor. Consequently, it will undergo electrophilic aromatic substitution much slower than benzene and will require harsh reaction conditions.

The regioselectivity of a potential substitution is determined by the competing directing effects of the three groups. Let's analyze the three available positions for an incoming electrophile (E⁺): C4, C5, and C6.

-

Attack at C4: This position is para to the chloro group (electronically favored) and meta to the -OCHF₂ group. However, it is ortho to the bulky -CF₃ group, which presents significant steric hindrance.

-

Attack at C5: This position is meta to both the chloro and trifluoromethyl groups (electronically favored by the -CF₃ group) and para to the -OCHF₂ group (potentially favored).

-

Attack at C6: This position is ortho to the chloro group (electronically favored but sterically hindered) and meta to the -OCHF₂ group. It is flanked by two substituents, making it the most sterically inaccessible position.

Prediction: The C5 position is the most probable site for electrophilic attack. It aligns with the powerful meta-directing effect of the -CF₃ group and avoids the severe steric clash present at the C4 and C6 positions.

Caption: Analysis of competing electronic directing effects.

Steric Hindrance: A Spatial Analysis

Beyond electronics, the physical size and arrangement of substituents play a critical role in determining reactivity. The 1,2,3-substitution pattern of the title compound creates a sterically crowded environment on one side of the ring.

-

-CF₃ Group: The trifluoromethyl group is significantly bulkier than a methyl group and its free rotation sweeps a considerable volume.[1][13]

-

-OCHF₂ Group: This group also possesses substantial steric bulk.

-

-Cl Atom: While smaller than the fluorinated groups, the chloro atom adds to the overall congestion.

This steric crowding has profound implications for reactivity:

-

Shielding of Ortho Positions: The C6 position is flanked by the -Cl and -OCHF₂ groups, making it extremely difficult for an incoming electrophile to approach. Similarly, the C4 position is adjacent to the bulky -CF₃ group, which disfavors attack at this site.

-

Accessibility of the C5 Position: The C5 position is the most sterically accessible, with only a hydrogen atom as its neighbor, further reinforcing the prediction that it is the most likely site of substitution.

Caption: Steric shielding of reactive sites on the benzene ring.

Experimental Protocol: Nitration of a Deactivated Arene

Given the highly deactivated nature of the substrate, a standard electrophilic aromatic substitution such as nitration requires forceful conditions. The following protocol is a representative, field-proven approach for nitrating strongly electron-deficient aromatic rings.

Objective: To regioselectively introduce a nitro (-NO₂) group onto the 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene ring.

Self-Validation: The protocol's success hinges on overcoming the high activation energy barrier. The use of fuming acids at elevated temperatures provides the necessary highly reactive electrophile (NO₂⁺) and the energy to drive the reaction. Product distribution, confirmed by NMR and GC-MS, will validate the electronic and steric predictions.

Methodology

-

Reagent Preparation:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser with a drying tube (CaCl₂), carefully add 20 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask to 0°C in an ice-water bath.

-

Slowly, and with continuous stirring, add 10 mL of fuming nitric acid (90%) to the sulfuric acid. This must be done dropwise to control the exothermic reaction. The resulting mixture is known as "mixed acid."

-

-

Reaction Execution:

-

Dissolve 1.0 g of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene in 5 mL of concentrated sulfuric acid.

-

Slowly add the substrate solution to the cold (0°C) mixed acid.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70°C.

-

Causality: The elevated temperature is necessary to overcome the high activation energy of this deactivated system. Monitoring the temperature is crucial to prevent over-nitration or decomposition.

-

Maintain the temperature and stir for 4-6 hours. Reaction progress can be monitored by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the flask back to 0°C.

-

Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker. This will precipitate the organic product.

-

Trustworthiness: This quenching step is critical. The large volume of ice safely neutralizes the strong acid and precipitates the product, which has low water solubility.

-

Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper, followed by a wash with a cold, dilute sodium bicarbonate solution, and finally with cold water again.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product, predicted to be predominantly 5-Nitro-2-chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene .

-

-

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The ¹⁹F NMR will be particularly informative, showing distinct signals for the -OCHF₂ and -CF₃ groups, with chemical shifts influenced by the new -NO₂ substituent.

-

Relevance in Drug Discovery and Design

The unique combination of substituents on this scaffold imparts several properties that are highly desirable in drug candidates:

-

Enhanced Lipophilicity: Both the -CF₃ and -OCHF₂ groups significantly increase the molecule's lipophilicity (fat-solubility) compared to their non-fluorinated counterparts.[4] This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong.[1] The -CF₃ and -OCHF₂ groups are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug. The -OCHF₂ group is particularly stable compared to a methoxy group, which is prone to O-dealkylation.[4]

-

Modulation of pKa: As strong EWGs, these substituents can lower the pKa of nearby acidic or basic functional groups, which can be used to fine-tune a drug's ionization state at physiological pH, affecting its solubility and target binding.

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F···C=O) with protein targets, potentially increasing binding affinity and selectivity.

Conclusion

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is a molecule defined by a state of profound electronic deactivation and significant steric constraint. The synergistic electron-withdrawing effects of the chloro, difluoromethoxy, and trifluoromethyl groups render the aromatic ring highly resistant to electrophilic attack, necessitating aggressive reaction conditions for functionalization. The steric bulk of these substituents, combined with the dominant meta-directing influence of the trifluoromethyl group, reliably channels reactivity towards the C5 position. The properties conferred by this specific substitution pattern—namely metabolic stability and high lipophilicity—make this scaffold and its derivatives valuable platforms for the development of modern therapeutics.

References

-

Wang, F., et al. (2011). A facile and efficient difluoromethylation of phenols using 2-chloro-2,2-difluoroacetophenone as a difluorocarbene precursor. Journal of Fluorine Chemistry, 132(8), 521-528. Available from: [Link]

-

D'Elios, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-22. Available from: [Link]

-

PubChem. (n.d.). Benzene, 2-chloro-1,3-difluoro-. National Center for Biotechnology Information. Available from: [Link]

-

Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available from: [Link]

-

Ismat Test Prep. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube. Available from: [Link]

-

ChemBK. (2024, April 9). 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. Available from: [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Klumpp, D. A., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(10), 3429-3431. Available from: [Link]

-

Zhang, P., et al. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal, 26(30), 6757-6765. Available from: [Link]

-

ChemistNATE. (2021, July 12). Adding Cl to Benzene: Electrophilic Substitution [Video]. YouTube. Available from: [Link]

-

D'Elios, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2022, September 24). Substituent Effects in Substituted Aromatic Rings. Available from: [Link]

-

Klumpp, D. A. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available from: [Link]

-

StackExchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange. Available from: [Link]

-

Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. quora.com [quora.com]

- 13. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene Derivatives

Abstract

This technical guide provides a comprehensive framework for the computational modeling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene and its derivatives. These scaffolds, rich in halogens and complex electronic features, are of significant interest in medicinal chemistry and materials science. This document offers researchers, scientists, and drug development professionals a robust, step-by-step workflow for in silico analysis. It covers the theoretical foundations of key computational methods—Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantitative Structure-Activity Relationship (QSAR) modeling—and provides practical, field-proven insights into their application for this specific class of molecules. The guide emphasizes scientific integrity, with self-validating protocols and authoritative citations to ground its methodologies.

Introduction: The Significance of Fluorinated and Halogenated Aromatic Scaffolds

The molecular scaffold 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene represents a confluence of functional groups that are critically important in modern drug design. The incorporation of fluorine-containing moieties like trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2]

-

Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing substituent known to enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5][6] Its steric profile is similar to a chlorine atom, making it a valuable bioisostere.[3]

-

Difluoromethoxy (-OCF₂H) Group: This versatile moiety acts as a lipophilic hydrogen bond donor, a rare characteristic that can improve metabolic stability while preserving key interactions with biological targets.[2] It offers a more moderate increase in lipophilicity compared to the -OCF₃ group.[2]

-

Chlorine (-Cl) Atom: As a halogen, chlorine can participate in so-called "halogen bonds," which are specific, directional noncovalent interactions that can be crucial for ligand-protein binding affinity and specificity.[7]

Given this complex interplay of effects, computational modeling is an indispensable tool for rationally designing derivatives of this scaffold, predicting their properties, and prioritizing candidates for synthesis and experimental testing. This guide outlines a validated workflow to achieve these goals.

The Computational Modeling Workflow

A successful in silico study relies on a systematic and logical progression of steps, from initial structure preparation to final data analysis. Each stage builds upon the last, and careful execution is paramount for generating reliable and predictive models.

Caption: The integrated computational workflow for analyzing halogenated derivatives.

Detailed Protocols and Methodologies

Phase 1: Molecular Structure and Conformational Analysis

Protocol 1: Structure Preparation and Initial Optimization

-

2D Sketching: Draw the 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

3D Conversion: Convert the 2D structure to a 3D model. Most modern software packages perform this conversion automatically, generating a plausible initial geometry.

-

Initial Energy Minimization: Perform a quick energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94 or UFF). This step removes any steric clashes or unnatural bond lengths from the initial 3D conversion.

-

Conformational Search: For flexible molecules, it is crucial to identify the lowest-energy conformer. Employ a systematic or stochastic conformational search algorithm. This generates a variety of possible 3D arrangements of the molecule and minimizes each one to find the most stable structures.

Phase 2: Quantum Mechanics and Molecular Dynamics

DFT is a powerful quantum mechanical method for accurately calculating the electronic structure of molecules.[8] It provides insights into properties that govern reactivity and intermolecular interactions. For halogenated compounds, the choice of functional and basis set is critical for accuracy.[9]

Protocol 2: DFT Geometry Optimization and Property Calculation

-

Input Preparation: Use the lowest-energy conformer from the previous step as the starting geometry.

-

Method Selection:

-

Functional: The B3LYP functional is a robust and widely used choice for organic molecules.[8][9] For systems where dispersion forces are critical, functionals like wB97XD, which include empirical dispersion corrections, are recommended.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance of accuracy and computational cost for molecules of this size.

-

-

Calculation Execution:

-

Perform a full geometry optimization to find the minimum energy structure at the chosen level of theory.

-

Following optimization, perform a frequency calculation to confirm the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

-

-

Property Analysis: From the converged DFT calculation, extract key electronic descriptors.

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Relevance in Drug Design |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for intermolecular interactions like hydrogen and halogen bonds.[7] |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and long-range electrostatic interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | Distribution of electron density among the atoms in the molecule. | Used to parameterize force fields for molecular dynamics simulations.[10] |

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of a ligand's behavior in a biological environment, such as the binding pocket of a protein.[11][12]

Protocol 3: Protein-Ligand MD Simulation

-

System Preparation:

-

Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the Protein: Clean the PDB file by removing water molecules, co-factors, and any existing ligands. Add hydrogen atoms, as they are typically absent in crystal structures.

-

Ligand Parameterization: Use the atomic charges and other parameters derived from DFT calculations (Protocol 2) to generate a force field topology for the derivative.

-

Docking (Optional): If the binding pose is unknown, use molecular docking software (e.g., AutoDock Vina) to predict the most likely binding orientation of the derivative in the protein's active site.

-

-

Solvation and Ionization:

-

Simulation Execution: [15]

-

Energy Minimization: Minimize the energy of the entire solvated system to remove steric clashes.[14]

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm), allowing the box volume to fluctuate to achieve the correct density.[13]

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Assess the stability of the protein and ligand over time.

-

RMSF (Root Mean Square Fluctuation): Identify flexible and rigid regions of the protein.[12]

-

Interaction Analysis: Analyze hydrogen bonds, halogen bonds, and hydrophobic contacts between the ligand and protein throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the derivative to its target.

-

Phase 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16][17][18] This allows for the prediction of activity for new, untested molecules.

Protocol 4: Developing a QSAR Model

-

Dataset Curation:

-

Compile a dataset of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target.

-

Ensure the data is high-quality and covers a significant range of activity values and structural diversity.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecular structure (e.g., constitutional, topological, geometrical, and electronic descriptors).[16][19] The electronic descriptors from DFT (Table 1) can be particularly powerful.

-

-

Model Building and Validation:

-

Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

Feature Selection: Use statistical methods to select a subset of descriptors that are most correlated with the biological activity. This helps to avoid overfitting.[19]

-

Model Generation: Use a statistical or machine learning algorithm (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), or Random Forest) to build a model relating the selected descriptors to the activity using the training set.[20]

-

Validation: Validate the model's predictive power using the independent test set. Key validation metrics include the coefficient of determination (R²) and the root-mean-square error (RMSE).

-

Caption: QSAR models use descriptors to predict biological activity.

Challenges and Best Practices for Halogenated Compounds

Modeling molecules containing multiple halogens presents specific challenges. The anisotropic distribution of charge around halogen atoms, leading to the "σ-hole" responsible for halogen bonding, is not always well-described by standard molecular mechanics force fields.[7]

-

Best Practice 1: When studying protein-ligand interactions where halogen bonding is expected, it is crucial to use force fields specifically parameterized to handle these interactions or to employ quantum mechanics/molecular mechanics (QM/MM) methods for higher accuracy in the binding site.[7][21]

-

Best Practice 2: The electron-withdrawing nature of the -CF₃ and -OCF₂H groups can significantly polarize the aromatic ring. Ensure that the atomic charges used for MD simulations are derived from high-quality DFT calculations (e.g., using the RESP or CHELPG methods) to accurately reflect this polarization.

-

Best Practice 3: Always cross-validate computational predictions with experimental data whenever possible. Computational models are powerful tools for generating hypotheses and prioritizing experiments, not replacing them.

Conclusion

The computational workflow detailed in this guide provides a powerful, multi-faceted approach to investigating 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene derivatives. By integrating DFT, MD, and QSAR methodologies, researchers can gain deep insights into the electronic properties, dynamic behavior, and potential biological activity of these complex molecules. This in silico-first approach enables a more rational, efficient, and cost-effective design cycle in the development of new pharmaceuticals and advanced materials, ultimately accelerating the path from concept to discovery.

References

-

Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 48(7), 1198-1229. Available at: [Link]

-

Zhong, Y., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Riley, K. E., & Hobza, P. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Jirgensons, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

- U.S. Patent No. 4,093,669. (1978). Method for preparing trichloromethyl-trifluoromethyl-benzenes. Google Patents.

-

Dror, R. O., et al. (2012). Computational evaluation of protein – small molecule binding. PMC. Available at: [Link]

-

Rostami, A., & Nori-shargh, D. (2016). Structural Properties, Density Functional Theory (DFT), Natural Bond Orbital and Energy Calculations for the Fluorous compound. Fluorine notes. Available at: [Link]

-

Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

-

Lopes, J. F., et al. (2021). Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. PMC. Available at: [Link]

-

Nogueira, F., et al. (2003). A Tutorial on Density Functional Theory. Springer. Available at: [Link]

-

Sayyad, S. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJWave.org. Available at: [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]

-

Oisaki, K., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Available at: [Link]

-

Ndombe, M. N., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. Available at: [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Rudolph, J., et al. (2015). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available at: [Link]

-

Request PDF. (2025). Protocol for Molecular Dynamics Simulations of Proteins. ResearchGate. Available at: [Link]

-

da Silva, A. F., et al. (2025). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

-

TKM (KIT). (2012). ABC of DFT: Hands-on session 1 Introduction into calculations on molecules. Available at: [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Zhang, L., et al. (2025). Selective aromatic halogenation by a manganese compound I model: a mimic of chloroperoxidase. RSC Publishing. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

-

Imperial College London. (n.d.). An Introduction to Density Functional Theory. Available at: [Link]

-

Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Available at: [Link]

-

ProtoQSAR. (n.d.). QSAR models. Available at: [Link]

-

Oxford Academic. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Briefings in Bioinformatics. Available at: [Link]

-

GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. Available at: [Link]

-

Stasyuk, A. J., et al. (2022). The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-Condensed Polybenzenoid Hydrocarbons. Journal of Chemical Information and Modeling. Available at: [Link]

-

Billard, T. (2024). A journey into trifluoromethylchalcogenation: some reagents from Lyon. Beilstein Journals. Available at: [Link]

-

Sivickyt˙e, O. (2021). New perspectives for halogen bonding: insights from computational tools. Universidade de Lisboa. Available at: [Link]

-

ProNet Biotech. (n.d.). Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). Available at: [Link]

-

Řezáč, J., & Hobza, P. (2012). Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 14. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 15. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) [pronetbio.com]

- 16. rjwave.org [rjwave.org]

- 17. mdpi.com [mdpi.com]

- 18. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 19. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neovarsity.org [neovarsity.org]

- 21. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura Cross-Coupling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene: Strategies for a Challenging Substrate

An Application and Protocol Guide

Abstract

This technical guide provides detailed protocols and expert insights for the successful Suzuki-Miyaura cross-coupling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, a sterically hindered and electronically deactivated aryl chloride. Such substrates are of high value in pharmaceutical and agrochemical research but present significant challenges due to the inertness of the C-Cl bond. This document outlines the mechanistic hurdles and presents two robust, field-proven protocols employing modern palladium catalysts and specialized ligands. We delve into the rationale behind component selection, offering a comparative analysis of reaction conditions, a detailed experimental workflow, and a comprehensive troubleshooting guide to empower researchers in achieving high-yield synthesis of complex biaryl structures.

Introduction: The Challenge of Deactivated Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing biaryl motifs is particularly crucial for the synthesis of pharmaceuticals and advanced materials.[2][3] However, the reactivity of the aryl halide partner is paramount, following the general trend I > Br > OTf >> Cl.[4]

The substrate of focus, 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, epitomizes a challenging coupling partner for two primary reasons:

-

Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polarizable than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[5]

-

Steric Hindrance: The presence of a trifluoromethyl group ortho to the chlorine atom creates substantial steric congestion around the reaction center, impeding the approach of the palladium catalyst.

Overcoming these obstacles requires a catalyst system with high activity, specifically designed to activate the C-Cl bond. The development of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by research groups like Buchwald's, has been instrumental in making the coupling of aryl chlorides a routine and reliable transformation.[1][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for the efficient oxidative addition of aryl chlorides.[1]

Mechanistic Considerations for Aryl Chlorides

The catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] For a challenging aryl chloride, the oxidative addition of the Ar-Cl bond to the Pd(0) complex is typically the rate-limiting step.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step for aryl chlorides.

The choice of ligand is crucial. Bulky, electron-donating phosphine ligands (L) stabilize the Pd(0) center while promoting the oxidative addition step. The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[7]

Recommended Suzuki-Miyaura Protocols

The following protocols are designed as robust starting points for the coupling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene with various aryl and heteroaryl boronic acids or their esters. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Protocol 1: General-Purpose Coupling with SPhos

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a versatile and highly effective ligand for coupling a wide range of aryl chlorides.[8]

Reagents & Equipment:

-

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

SPhos Pd G2 or G3 Precatalyst (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with SPhos (2-6 mol%)

-

Potassium phosphate tribasic (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

-

Toluene/Water (e.g., 5:1 v/v) or 1,4-Dioxane/Water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere system (Schlenk line or glovebox)

-

Heating mantle or oil bath with temperature control

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the palladium precatalyst (e.g., SPhos G3, 2 mol%), the aryl chloride (1.0 equiv), the boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 5:1, 0.2 M concentration relative to the aryl chloride) via syringe. Solvents play a strong role in the reaction outcome, and biphasic systems with water are often beneficial.[9][10]

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Accelerated Coupling with RuPhos under Microwave Conditions

This protocol is optimized for speed and can be particularly effective for high-throughput screening or when thermal heating is slow. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly active ligand, often showing excellent performance.[11]

Reagents & Equipment:

-

2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

-

Potassium aryltrifluoroborate (1.5 equivalents) or Boronic Acid (1.5 equivalents)

-

RuPhos Pd G3 Precatalyst (2-4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane or THF with 10-20% water

-

Microwave reaction vial with a stir bar

-

Microwave synthesizer

Step-by-Step Methodology:

-

Vessel Preparation: In a microwave vial, combine the RuPhos Pd G3 precatalyst (3 mol%), the aryl chloride (1.0 equiv), the potassium aryltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv). Using potassium aryltrifluoroborates can sometimes improve reaction efficiency and ease of handling.[12]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, 0.2 M).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate at 100-140 °C for 20-60 minutes. Use dynamic temperature and pressure monitoring.

-

Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Protocol Comparison and Data Summary

The choice of conditions can significantly impact yield and reaction time. The table below summarizes the key parameters for the proposed protocols.

| Parameter | Protocol 1 (SPhos, Thermal) | Protocol 2 (RuPhos, Microwave) | Rationale & Justification |

| Catalyst System | SPhos Pd G2/G3 (1-3 mol%) | RuPhos Pd G3 (2-4 mol%) | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential for activating C-Cl bonds.[1] Precatalysts offer improved air-stability and reproducibility. |

| Base | K₃PO₄ | Cs₂CO₃ or K₂CO₃ | The choice of base is critical. K₃PO₄ is a strong, non-nucleophilic base effective in many cases. Cs₂CO₃ is more soluble and can accelerate the reaction. |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Dioxane/H₂O or THF/H₂O | Biphasic solvent systems or the presence of water can aid in dissolving the base and facilitate the transmetalation step.[13][14] |

| Temperature | 80 - 110 °C | 100 - 140 °C | Higher temperatures are required to overcome the activation energy for C-Cl bond cleavage. Microwave heating provides rapid and efficient energy transfer. |

| Time | 12 - 24 hours | 20 - 60 minutes | Microwave irradiation significantly reduces reaction times. |

| Boron Source | Boronic Acid | Boronic Acid or K-Aryltrifluoroborate | Potassium aryltrifluoroborates are stable, crystalline solids that can be advantageous over some less stable boronic acids.[12] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.

Caption: A typical laboratory workflow for Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of precatalyst or ensure the catalyst was handled under strictly inert conditions. |

| 2. Insufficiently Degassed Solvents | Degas solvents thoroughly by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles. | |

| 3. Poor Quality Base | Use a freshly opened, finely ground, and anhydrous base. K₃PO₄ can be particularly hygroscopic. | |

| 4. Reaction Temperature Too Low | Increase the reaction temperature in 10 °C increments. For this substrate, temperatures >100 °C may be necessary. | |

| Significant Protodeborylation | 1. Presence of excess water or acidic impurities. | Use anhydrous solvents (if not using a biphasic system) and ensure the boronic acid is of high quality. A stronger base like Cs₂CO₃ might be beneficial. |

| (Replacement of Boron with H) | 2. Base-mediated decomposition of the boronic acid.[15] | Consider switching to a potassium aryltrifluoroborate or a boronate ester (e.g., pinacol ester) which are often more stable. |

| Formation of Homocoupled Byproduct | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Maintain a strict inert atmosphere throughout the setup and reaction. |

| (Biaryl from Boronic Acid) | 2. Catalyst decomposition at high temperatures. | Lower the reaction temperature or screen a different, more thermally stable ligand/catalyst system. |

| Incomplete Reaction | 1. Steric hindrance is too great for the chosen ligand. | Screen a different bulky ligand. For ortho-substituted substrates, ligands like RuPhos, BrettPhos, or cataCXium A can be effective. |

| 2. Insufficient reaction time. | Extend the reaction time and monitor periodically. |

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-1-(difluoromethoxy)-3-(trifluoromethyl)benzene is a challenging yet achievable transformation. Success hinges on the selection of a highly active catalytic system capable of overcoming the dual hurdles of a strong C-Cl bond and significant steric hindrance. The use of modern dialkylbiaryl phosphine ligands such as SPhos and RuPhos, in combination with appropriate bases and solvents, provides a reliable pathway to the desired biaryl products. The protocols outlined in this guide offer robust starting points for optimization and can be adapted to a variety of coupling partners, facilitating the synthesis of complex, fluorinated molecules for drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Mukai, K., et al. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Retrieved from [Link]

-

Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

-

Gurung, S. K., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Retrieved from [Link]

-

Flegeau, K., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

-

Wisniewski, S. R., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]

-

ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

-

Szostak, M., et al. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. PMC. Retrieved from [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides.... Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

-

White Rose Research Online. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.... Retrieved from [Link]

-

MDPI. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]